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C.I. Disperse Red 103

Cat. No.: B1175073
CAS No.: 12223-54-0
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Description

Historical Evolution and Research Trajectories within Disperse Dye Chemistry

The development of disperse dyes is intrinsically linked to the advent of synthetic hydrophobic fibers. In the 1920s, the creation of cellulose (B213188) acetate (B1210297) fiber necessitated a new class of dyes, as the existing hydrophilic dyes were unsuitable. aatcc.org Early research led to the invention of disperse dyes between 1923 and 1924. wikipedia.orgresearchgate.net Initially known as "acetate dyes," their application expanded with the emergence of new fibers like polyesters, polyamides, and acrylics in the 1950s, leading to the adoption of the term "disperse dyes" in 1953. aatcc.org

The evolution of disperse dyes has been driven by the need to improve properties such as fastness to light, washing, and sublimation (resistance to heat). aatcc.orgsci-hub.ru For polyester (B1180765), in particular, dyes with high thermal stability became crucial due to high-temperature dyeing and finishing processes. aatcc.org Research in the 1960s and 1970s saw significant advancements, including the development of brilliant blue azo dyes derived from 2-amino-5-nitrothiazole. aatcc.org Azo disperse dyes, in general, have been a major focus of research due to their versatile color range and cost-effective synthesis. tiankunchemical.com

Significance and Research Imperatives in Industrial Textile Applications

Disperse dyes are of paramount importance in the textile industry, primarily for the dyeing of polyester and its blends. tiankunchemical.comvulcanchem.com They are also used for other hydrophobic fibers like nylon and acetate. blogspot.comtiankunchemical.com The small molecular size and non-ionic nature of disperse dyes allow them to penetrate the tightly packed, crystalline structure of polyester fibers, which are resistant to larger, ionic dye molecules. blogspot.com

A significant area of research in the application of disperse dyes revolves around optimizing the dyeing process. This includes the use of carriers or accelerants to enhance dye uptake and color depth on polyester fibers. vulcanchem.com Studies have shown that dyeing conditions, such as temperature and the presence of these agents, significantly influence the final color strength. vulcanchem.comresearchgate.net For instance, increasing the dyeing temperature for polyester/spandex blends has been shown to improve color depth. researchgate.net Furthermore, research into alkali-clearable azo disperse dyes aims to create more environmentally friendly processes by replacing conventional reduction clearing methods. researchgate.net

Contemporary Research Landscape and Emerging Scientific Challenges

The current research landscape for disperse dyes is focused on several key areas. A major driver is the development of more sustainable and environmentally friendly dyeing techniques. acs.org This includes research into dispersant-free dyeing systems to minimize pollution from textile effluents. researchgate.net The mass production and use of disperse azo dyes have raised concerns about their environmental impact and potential human health risks, leading to studies on their environmental fate and the toxicity of their degradation products. researchgate.netnih.gov

Another significant challenge is improving the performance characteristics of disperse dyes. This involves synthesizing novel dye structures to achieve higher color fastness, brightness, and tinctorial strength. acs.org For example, research has explored the synthesis of azo disperse dyes with tethered diester and diurethane groups to improve fastness properties. mdpi.com The relationship between a dye's molecular structure and its performance is a critical area of investigation, with studies focusing on how different functional groups influence properties like light fastness and dye-fiber interactions. acs.orgmdpi.com However, a specific research gap exists for C.I. Disperse Red 103, with limited publicly available scientific literature, which may be due to the proprietary nature of commercial dye formulations or a greater research focus on more widely used dyes. vulcanchem.com

Interactive Data Tables

Below are interactive tables summarizing key information related to disperse dyes.

Table 1: General Properties of Disperse Dyes

PropertyDescriptionSource
Solubility Low water solubility; applied as a fine aqueous dispersion. wikipedia.orgblogspot.comtiankunchemical.com
Chemical Nature Non-ionic, polar molecules. wikipedia.orgblogspot.comtiankunchemical.com
Primary Application Dyeing of hydrophobic fibers, especially polyester. wikipedia.orgtiankunchemical.comvulcanchem.com
Interaction with Fiber Van der Waals and dipole forces. wikipedia.org
Molecular Size Generally small to facilitate penetration into fiber. blogspot.com

Table 2: Major Chemical Classes of Disperse Dyes

Chemical ClassPercentage of Disperse Dyes (Approx.)Color RangeNotesSource
Azo 75%Yellow, Orange, Red, Purple, BlueGenerally simpler synthesis and lower cost. tiankunchemical.com
Anthraquinone 20%Red, Purple, BlueKnown for bright colors but more complex and costly production. tiankunchemical.com
Heterocyclic --- tiankunchemical.com

Properties

CAS No.

12223-54-0

Molecular Formula

C9H9ClO2

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Disperse Dyes

Established Reaction Pathways for Disperse Dye Synthesis

The cornerstone of disperse dye synthesis, particularly for azo-based structures which constitute a significant portion of commercial disperse dyes, is the diazotization and coupling reaction. ftstjournal.comresearchgate.netslideshare.net This traditional and widely practiced pathway involves a two-step process.

First, a primary aromatic amine, known as the diazo component, is converted into a highly reactive diazonium salt. This is typically achieved by treating the amine with nitrous acid (HONO), which is itself generated in situ from sodium nitrite and a strong mineral acid like sulfuric or hydrochloric acid. ftstjournal.com To ensure the stability of the diazonium salt, this reaction is meticulously controlled at low temperatures, generally between 0 and 5°C. mdpi.com Any excess nitrous acid is subsequently neutralized, often with sulphamic acid, to prevent unwanted side reactions. ftstjournal.com

The second step is the coupling reaction, where the freshly prepared diazonium salt is reacted with a nucleophilic coupling component. ajol.info These components are typically electron-rich aromatic compounds such as derivatives of aniline, naphthol, or other heterocyclic molecules. ftstjournal.comajol.info The electrophilic diazonium ion attacks the activated position on the coupling component, forming the characteristic -N=N- azo bond that serves as the chromophore responsible for the dye's color. researchgate.netnih.gov The reaction is usually conducted in an acidic medium to ensure the stability of the dye being formed. mdpi.com

Following the coupling reaction, the synthesized dye precipitates from the reaction mixture. The crude product is then isolated through filtration, washed thoroughly to remove impurities and unreacted precursors, and finally dried. ftstjournal.com Recrystallization from a suitable solvent like hot acetonitrile is often employed to achieve the desired purity. ftstjournal.com Anthraquinone-based disperse dyes represent another major class, though their synthesis follows different pathways, often involving the substitution of functional groups on the core anthraquinone structure. Together, azo and anthraquinonoid dyes account for approximately 85% of all commercial disperse dyes. slideshare.net

Exploration of Novel Synthetic Routes and Precursor Chemistry

In the continuous quest for improved efficiency, sustainability, and dye performance, researchers are actively exploring synthetic routes beyond the conventional. These novel methodologies aim to create diverse molecular structures and streamline the production process.

One promising area is the use of multicomponent reactions (MCRs) . The Biginelli reaction, for example, allows for the synthesis of complex molecules like dihydropyrimidinone scaffolds from multiple starting materials in a single step. dntb.gov.ua This diversity-oriented approach provides rapid access to a vast range of functional chromophores, moving beyond traditional precursors. dntb.gov.ua

Microwave-assisted synthesis has also emerged as a significant advancement. nih.gov This technique utilizes microwave energy to rapidly heat the reaction mixture, which can dramatically reduce reaction times compared to conventional heating methods. mdpi.com It is considered an environmentally friendly approach that allows for greater ease of reactions and can lead to higher yields. nih.govmdpi.com

Furthermore, the exploration of novel precursor chemistry is expanding the toolkit for dye chemists. Intermediates such as pyrazolopyrimidines, pyridones, and enaminones are being used as key building blocks for new series of azo disperse dyes. mdpi.com These precursors can be functionalized and combined in innovative ways to generate dyes with unique properties. For instance, three-component condensation reactions under microwave irradiation have been used to efficiently generate pyridone-based intermediates for azo dye synthesis. nih.gov This continuous innovation in synthetic pathways is crucial for the development of next-generation disperse dyes.

Synthetic ApproachDescriptionKey Advantages
Diazotization & Coupling A two-step process where a primary aromatic amine is converted to a diazonium salt, which is then reacted with a coupling component. ftstjournal.commdpi.comWell-established, versatile, and widely used for the majority of azo disperse dyes.
Multicomponent Reactions Multiple reactants combine in a single step to form a complex product, such as in the Biginelli reaction. dntb.gov.uaHigh efficiency, diversity-oriented, allows rapid access to novel molecular scaffolds. dntb.gov.ua
Microwave-Assisted Synthesis Utilizes microwave energy for rapid and uniform heating of the reaction mixture. nih.govmdpi.comReduced reaction times, environmentally friendly, can improve reaction yields. nih.govmdpi.com

Strategies for Molecular Structure Modification to Enhance Performance

A key strategy involves the introduction and positioning of various functional groups on the dye's aromatic rings. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—has a profound impact on the electronic delocalization within the chromophore. nih.gov This, in turn, affects the dye's maximum absorption wavelength (λmax) and thus its color. researchgate.net For example, the strategic placement of a methoxy group in the ortho-position can strengthen electron repulsion effects, leading to dyes with high molar extinction coefficients and strong color. mdpi.com

For more advanced functionalization, techniques like monofunctionalisation of imide structures can be employed. This allows the dye molecule to be coupled with other compounds through reactions like the Suzuki cross-coupling. nih.gov This opens up pathways to introduce a wide array of new functional groups, such as hydroxy (-OH), amino (-NH2), or carboxy (-COOH) groups. These additions can be used to improve specific properties, for instance, by increasing water solubility for easier application or by providing a reactive site to link the dye to other molecules. nih.gov Preventing dye aggregation is another performance target, which can be addressed by introducing substituents that create steric hindrance. aip.org

Modification StrategyTarget PropertyEffect
Introduction of Functional Groups Color (λmax), Color StrengthElectron-withdrawing or -donating groups alter the electronic structure of the chromophore, shifting the absorption spectrum. researchgate.netnih.gov
Alteration of Alkyl Chain Length Dyeing Fastness, Dye UptakeLonger chains can improve fastness properties but may also reduce the rate of diffusion into the fiber. nih.gov
Monofunctionalisation & Coupling Solubility, ReactivityAllows for the introduction of polar groups (e.g., -COOH, -OH) to enhance water solubility or create linking points. nih.gov
Introduction of Steric Hindrance Application EfficiencyBulky groups can be added to the molecular structure to prevent the aggregation of dye molecules. aip.org

Process Optimization and Scalability in Industrial Dye Production

Translating a synthesized dye into a commercially viable product requires rigorous process optimization and the ability to scale production from the laboratory to an industrial level. The primary goals are to increase productivity, ensure consistent product quality, and improve resource efficiency. fibre2fashion.com

A systematic approach to optimizing the dyeing process itself is crucial. Dyebath analysis , which involves the spectroscopic monitoring of dye concentration in the dye bath over time, is a powerful tool. fibre2fashion.com This analysis provides insight into the rate of dye exhaustion, which is directly correlated to the levelness of the final dyed fabric. By identifying the critical temperature range where most of the dye is absorbed (typically 90-125°C for polyester), the heating gradient can be precisely controlled to ensure even dyeing and avoid defects. fibre2fashion.com It is important to note that optimal process profiles are often machine-specific, as factors like circulation time and nozzle design can vary significantly. fibre2fashion.com

The use of more sustainable and cost-effective auxiliaries is another avenue for process optimization. For example, natural products like citric acid and sodium citrate are being investigated as eco-friendly replacements for commercial leveling and dispersing agents, respectively. tlr-journal.com

For industrial-scale manufacturing, the physical form of the dye must be carefully controlled. After synthesis, the dye paste is typically subjected to milling in the presence of dispersing agents. slideshare.net This shearing action reduces the dye's particle size to a fine, uniform dispersion suitable for application. The ratio of the dye to the grinding medium is a critical parameter in this stage. google.com Subsequently, the dispersed dye is dried, often using a spray dryer, which rapidly evaporates the water to produce a fine powder. slideshare.net The development of straightforward and high-yield synthetic routes is a prerequisite for scalability, ensuring that large quantities of the dye can be produced economically. nih.gov Furthermore, quality engineering methodologies can be applied to optimize parameters in related processes, such as the production of dyeable modified fibers, to ensure the final textile product meets all performance standards. researchgate.net

Advanced Analytical and Characterization Techniques for C.i. Disperse Red 103 and Analogues

Spectroscopic Analysis for Structural Elucidation and Quantitative Determination (e.g., UV-Vis, IR, Mass Spectrometry, NMR)

Spectroscopic methods are fundamental in confirming the molecular structure of disperse dyes and quantifying their presence. These techniques probe the interaction of molecules with electromagnetic radiation, providing a unique fingerprint for the compound.

UV-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within the dye molecule, which are responsible for its color. The UV-Vis absorption spectrum of a Disperse Red 1 analogue, Disperse Red 1 acrylate (B77674), dissolved in methanol (B129727) shows a significant absorption band in the visible region, which is characteristic of its chromophoric system. nih.gov This technique is also valuable for quantitative analysis, as the absorbance at a specific wavelength is directly proportional to the dye's concentration, following the Beer-Lambert law. mdpi.com

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. creative-biostructure.com For Disperse Red 1 acrylate, the experimental FT-IR spectrum has been recorded and compared with theoretical values calculated using density functional theory (DFT), showing good consistency and allowing for the assignment of specific vibrational modes to functional groups within the molecule. nih.gov

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the ions based on their mass-to-charge ratio (m/z). wisc.edu Techniques like High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (HPLC/HRMS) are used for the identification of disperse dyes. researchgate.net The fragmentation pattern observed in the mass spectrum provides valuable clues about the molecule's structure. For many azo dyes, characteristic fragmentation includes cleavage of the N-C and C-N bonds adjacent to the azo linkage. epa.gov

TechniqueInformation ObtainedExample Application for Disperse Red Analogues
UV-Vis SpectroscopyElectronic transitions, Chromophore system, Quantitative analysisThe absorption spectrum of Disperse Red 1 acrylate in methanol was recorded in the 200-800 nm range to study its electronic properties. nih.gov
Infrared (IR) SpectroscopyFunctional groups, Molecular vibrationsThe FT-IR spectrum of solid Disperse Red 1 acrylate was recorded between 4000-400 cm⁻¹ to identify its vibrational modes. nih.gov
Mass Spectrometry (MS)Molecular weight, Elemental composition, Structural fragmentationUsed for the analysis of various disperse dyes, providing molecular ions and structurally significant fragment ions. epa.govlcms.cz
Nuclear Magnetic Resonance (NMR)Detailed atomic connectivity, 3D structure¹H and ¹³C NMR spectra of Disperse Red 1 acrylate were recorded in CDCl₃ to elucidate its precise chemical structure. nih.gov

Chromatographic Separations and Purity Profiling (e.g., HPLC, GC, HPTLC)

Chromatographic techniques are essential for separating C.I. Disperse Red 103 from impurities, by-products, and other dye components in a mixture. Purity is a critical parameter as impurities can affect the final color and performance of the dye.

High-Performance Liquid Chromatography (HPLC) is the most widely used method for the analysis of disperse dyes due to its high resolution and sensitivity. lcms.cz Reversed-Phase HPLC (RP-HPLC) is a common mode where a nonpolar stationary phase is used with a polar mobile phase. scitechnol.com The German DIN 54231 standard procedure describes a method for analyzing disperse dyes using HPLC or Thin Layer Chromatography (TLC). lcms.cz The inclusion of detectors like a Photodiode Array (PDA) allows for the acquisition of UV-Vis spectra for each separated peak, aiding in identification. lcms.cz Coupling HPLC with mass spectrometry (HPLC-MS) provides definitive identification of the separated components based on their mass-to-charge ratio. researchgate.netlcms.cz For instance, the analysis of Disperse Red 167:1, an analogue, in a textile extract was successfully performed using HPLC/HRMS, which allowed for its identification based on retention time, accurate mass isotopic pattern, and MS/MS fragmentation. researchgate.net

Gas Chromatography (GC) can also be used, but it is generally limited to volatile and thermally stable compounds. Given that many disperse dyes have low volatility, GC is less frequently applied than HPLC for their analysis.

High-Performance Thin-Layer Chromatography (HPTLC) is another valuable technique for the separation and analysis of dyes. It offers advantages such as simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously. Detection can be achieved using densitometry. lcms.cz

TechniquePrincipleApplication in Disperse Dye Analysis
HPLCSeparation based on differential partitioning of analytes between a stationary and a mobile phase under high pressure.Standard method (DIN 54231) for purity profiling and quantitative analysis of disperse dyes, often coupled with PDA and MS detectors. lcms.cz
GCSeparation of volatile compounds in the gas phase based on their interaction with a stationary phase.Limited application for disperse dyes due to their typically low volatility.
HPTLCPlanar chromatography with enhanced separation efficiency compared to classic TLC.Used for the separation and identification of disperse dyes, with detection often performed by densitometry. lcms.cz

Advanced Methods for Particle Size and Dispersion Characterization (e.g., Dynamic Light Scattering)

Disperse dyes are sparingly soluble in water and are applied as fine aqueous dispersions. Therefore, the particle size and the stability of the dispersion are critical parameters that influence the dyeing process and the quality of the final product.

Dynamic Light Scattering (DLS) , also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of submicron particles in a liquid. usp.orgmaterials-talks.com The technique is based on the principle of Brownian motion, the random movement of particles suspended in a fluid. pmda.go.jp When a laser beam passes through the dispersion, the light scattered by the moving particles fluctuates in intensity. norlab.com DLS analyzes these fluctuations to determine the diffusion coefficient of the particles, which is then used to calculate their hydrodynamic diameter via the Stokes-Einstein equation. pmda.go.jpnorlab.com This method is particularly suitable for characterizing dispersed systems like dye formulations, providing data on the average particle size and the polydispersity index (PI), which is a measure of the broadness of the size distribution. usp.org

ParameterDescriptionRelevance to Disperse Dyes
Hydrodynamic DiameterThe diameter of a hypothetical sphere that diffuses at the same rate as the particle being measured. norlab.comDetermines the rate of dissolution and diffusion of the dye into the fiber, affecting dyeing kinetics.
Polydispersity Index (PI)A dimensionless measure of the heterogeneity of sizes of particles in a mixture. usp.orgIndicates the uniformity of the dye dispersion. A low PI is desirable for consistent dyeing performance.
Z-Average DiameterThe intensity-weighted mean hydrodynamic size of the particle distribution. materials-talks.comProvides a reliable measure of the average particle size in the dispersion.

In Situ and Time-Resolved Analytical Approaches

In situ and time-resolved techniques are employed to monitor dynamic processes, such as dyeing kinetics or dye degradation, in real-time without disturbing the system. These approaches provide valuable insights into reaction mechanisms and process dynamics.

One notable application is the use of an in situ UV/Vis spectrometer to study the dissolution kinetics of disperse dyes in supercritical carbon dioxide, a medium used in waterless dyeing processes. mdpi.com For example, the dissolution rate of C.I. Disperse Red 60 in supercritical CO₂ was analyzed by continuously measuring the absorbance of the solution under high-pressure and high-temperature conditions. mdpi.com This method allows for the real-time measurement of dye concentration, enabling the design of more efficient supercritical dyeing processes. mdpi.com

Another advanced approach involves the use of in situ spectroscopic techniques to analyze the dye directly within the textile matrix. For instance, techniques like micro-X-ray fluorescence (µ-XRF) mapping and Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy have been used to study the coordination chemistry of a dye-mordant complex (Turkey red) inside individual wool fibers. scispace.com While not specific to Disperse Red 103, this methodology demonstrates the potential for in situ analysis to understand the interaction between the dye and the fiber at a molecular level. Such time-resolved studies are critical for optimizing dyeing processes by providing a deeper understanding of the rates of dye adsorption and diffusion. sciarena.com

Environmental Behavior and Degradation Mechanisms of C.i. Disperse Red 103

Photolytic and Photo-Oxidative Degradation Pathways and Kinetics

The degradation of disperse dyes like C.I. Disperse Red 103 upon exposure to light is a key environmental process. Photolytic and photo-oxidative degradation involves the absorption of light energy, leading to the excitation of the dye molecule and subsequent breakdown.

Pathways: The primary target for photodegradation is often the chromophoric group responsible for the dye's color, typically the azo (-N=N-) bond in azo dyes. The degradation can proceed through two primary pathways:

Photoreduction: In the absence of oxygen, the excited dye molecule can be reduced, leading to the cleavage of the azo bond and the formation of aromatic amines.

Photo-oxidation: In the presence of oxygen, the excited dye can generate reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). These highly reactive species can then attack the dye molecule, leading to the cleavage of the azo bond and the oxidation of the aromatic rings. This process often results in the formation of smaller, more oxidized organic molecules, and ultimately, mineralization to CO₂, H₂O, and inorganic ions.

Kinetics: The kinetics of photodegradation are influenced by several factors, including the intensity and wavelength of light, pH of the solution, and the presence of other substances that can act as photosensitizers or quenchers. Generally, the photodegradation of dyes often follows pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the dye. Studies on similar dyes have shown that the rate of decolorization can be significantly enhanced by the presence of photocatalysts like titanium dioxide (TiO₂) under UV irradiation.

Biotransformation and Biodegradation Processes

The microbial breakdown of this compound is a critical pathway for its removal from the environment. This process can occur under both anaerobic and aerobic conditions and is mediated by various microorganisms equipped with specific enzymatic systems.

Mechanisms:

Anaerobic Biodegradation: Under anaerobic conditions, the primary mechanism for the breakdown of azo dyes is the reductive cleavage of the azo bond. This is carried out by enzymes known as azoreductases, which are produced by a wide range of bacteria. This process results in the formation of colorless aromatic amines, which may be more toxic than the parent dye.

Aerobic Biodegradation: Aerobic degradation of the resulting aromatic amines can then occur. Microorganisms utilize enzymes like monooxygenases and dioxygenases to open the aromatic rings, leading to the formation of aliphatic intermediates that can be further metabolized and eventually mineralized. Some fungi, particularly white-rot fungi, are also capable of degrading azo dyes aerobically using extracellular lignin-modifying enzymes such as laccases and peroxidases. tci-thaijo.org These enzymes have a broad substrate specificity and can oxidize a wide range of aromatic compounds, including dyes. nih.gov

Factors Affecting Biodegradation: The efficiency of biodegradation is dependent on various environmental factors, including pH, temperature, nutrient availability, and the presence of co-substrates. The microbial community structure also plays a vital role. nih.gov

Organism TypeKey EnzymesDegradation ConditionTypical Outcome
BacteriaAzoreductasesAnaerobicAzo bond cleavage, formation of aromatic amines
BacteriaMonooxygenases, DioxygenasesAerobicAromatic ring cleavage of amines
White-rot FungiLaccases, PeroxidasesAerobicOxidation of aromatic structures

Chemical Oxidation and Reduction Mechanisms in Aqueous Systems

Chemical oxidation and reduction processes can also contribute to the degradation of this compound in aqueous environments. These reactions involve the transfer of electrons, leading to the breakdown of the dye molecule.

Oxidation: Strong oxidizing agents such as ozone (O₃), hydrogen peroxide (H₂O₂), and hypochlorite (OCl⁻) can effectively decolorize and degrade azo dyes. nih.gov The primary mechanism involves the electrophilic attack of the oxidant on the electron-rich parts of the dye molecule, such as the azo linkage and aromatic rings. This leads to the cleavage of the chromophore and the formation of smaller organic molecules, carboxylic acids, and eventually CO₂.

Reduction: Reducing agents like sodium dithionite can cleave the azo bond, resulting in the formation of corresponding aromatic amines. This process is often rapid and leads to complete decolorization. However, as with anaerobic biodegradation, the resulting amine products can be of environmental concern.

Advanced Oxidation Processes (AOPs) for Effluent Treatment

Advanced Oxidation Processes (AOPs) are a group of technologies that rely on the in-situ generation of highly reactive hydroxyl radicals (•OH) to oxidize organic pollutants. atlantis-press.com These methods are particularly effective for treating wastewater containing recalcitrant dyes like this compound. researchgate.net

Fenton and Photo-Fenton Processes: The Fenton process involves the reaction of hydrogen peroxide with ferrous ions (Fe²⁺) to produce hydroxyl radicals. e-ijep.co.innih.gov The efficiency of this process can be enhanced by UV light (photo-Fenton), which promotes the regeneration of Fe²⁺ from Fe³⁺, thereby sustaining the catalytic cycle.

Photocatalysis: This process typically uses a semiconductor catalyst, most commonly titanium dioxide (TiO₂), which upon irradiation with UV or visible light, generates electron-hole pairs. These charge carriers react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species that degrade the dye.

Ozonation: Ozone can react directly with the dye molecule or decompose in water to form hydroxyl radicals, especially at alkaline pH. nih.gov Combining ozonation with UV light or hydrogen peroxide can further enhance the generation of •OH and improve degradation efficiency. mdpi.com

Sonolysis: The application of high-frequency ultrasound to an aqueous solution can lead to the formation and collapse of cavitation bubbles. researchgate.net The extreme temperatures and pressures generated within these collapsing bubbles result in the pyrolysis of water molecules to form hydroxyl radicals, which then degrade the dye molecules present in the surrounding liquid. researchgate.net

AOP MethodPrimary OxidantTypical ConditionsAdvantages
FentonHydroxyl radical (•OH)Acidic pH, Fe²⁺ catalyst, H₂O₂High efficiency, relatively low cost nih.gov
PhotocatalysisHydroxyl radical (•OH)UV/Visible light, TiO₂ catalystMineralization of pollutants, catalyst is reusable
OzonationOzone (O₃), Hydroxyl radical (•OH)Can be effective over a range of pHHigh decolorization efficiency, no sludge formation nih.gov
SonolysisHydroxyl radical (•OH)High-frequency ultrasoundNo chemical addition required, effective for various organics researchgate.net

Adsorption and Sorption Dynamics in Various Environmental Matrices

Adsorption is a physical process where dye molecules accumulate on the surface of a solid material (adsorbent). It is a widely used and effective method for removing dyes from wastewater. ijert.org

Adsorbents: A variety of materials can be used as adsorbents for disperse dyes, including:

Activated Carbon: Due to its high surface area and porous structure, activated carbon is a highly effective adsorbent for a wide range of organic pollutants, including dyes.

Low-Cost Adsorbents: To reduce costs, researchers have investigated various low-cost materials such as agricultural wastes (e.g., sawdust, rice husk), industrial byproducts (e.g., fly ash), and natural materials (e.g., clays, zeolites). nih.govresearchgate.net

Biosorbents: Biomaterials like chitosan, algae, and microbial biomass can also be used for the removal of dyes. nih.gov

Dynamics and Isotherms: The adsorption process is influenced by factors such as pH, temperature, initial dye concentration, and adsorbent dosage. The equilibrium of adsorption is often described by isotherm models like the Langmuir and Freundlich models, which provide information about the adsorption capacity and the nature of the interaction between the dye and the adsorbent. The kinetics of adsorption, which describe the rate of dye uptake, are often evaluated using models such as the pseudo-first-order and pseudo-second-order kinetic models.

Identification and Chemical Characterization of Degradation Products

Analytical Techniques: The identification of degradation products is typically carried out using advanced analytical techniques such as:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to separate and identify volatile and semi-volatile organic compounds. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is used to separate non-volatile compounds in a liquid mixture. It is often coupled with detectors like a diode-array detector (DAD) or a mass spectrometer (LC-MS) for identification.

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present in the degradation products, providing insights into the changes in chemical structure during degradation.

Common Degradation Products: The degradation of azo dyes like this compound typically involves the cleavage of the azo bond, leading to the formation of aromatic amines. nih.gov Further degradation of these amines can result in the formation of various intermediates, including phenolic compounds, carboxylic acids (such as phthalic acid, formic acid, and oxalic acid), and eventually, complete mineralization to inorganic products like CO₂, H₂O, NO₃⁻, and SO₄²⁻. nih.govresearchgate.net

Dyeing Performance and Material Interaction Research Non Biological Applications

Investigation of Dye Uptake Kinetics and Diffusion Mechanisms in Textile Substrates

The study of dye uptake kinetics is crucial for understanding the rate at which a dye is absorbed by a textile substrate, such as polyester (B1180765). This process is typically investigated by measuring the concentration of the dye in the dyebath at various time intervals under controlled temperature and pH conditions. The data is then analyzed using kinetic models to determine the rate constants and understand the dyeing mechanism.

The dyeing process for disperse dyes on hydrophobic fibers like polyester is generally understood to occur in four stages:

Dispersion of the dye in the aqueous bath.

Transfer of dye molecules from the solution to the fiber surface.

Adsorption onto the fiber surface.

Diffusion of the dye from the surface into the amorphous regions of the fiber polymer.

Analysis of Dye-Fiber Interactions and Molecular Orientation

The interaction between disperse dyes and textile fibers is primarily governed by non-covalent forces. For a dye like C.I. Disperse Red 103 applied to a synthetic fiber such as polyester, the key interactions include:

Van der Waals forces: Weak intermolecular attractions that become significant when dye molecules are in close proximity to the polymer chains.

Dipole-dipole interactions: Occur between the polar groups present in both the dye molecule and the polyester fiber.

Hydrogen bonds: Can form between suitable functional groups on the dye and the fiber.

Hydrophobic interactions: These are crucial for driving the non-polar dye molecules from the aqueous dyebath into the hydrophobic fiber structure. nih.govsdc.org.uk

The molecular orientation of the dye within the fiber matrix affects the final color and fastness properties. Techniques such as spectrophotometry, X-ray diffraction, and microscopy are typically used to study these interactions and the arrangement of dye molecules within the polymer structure. Specific studies detailing the predominant intermolecular forces or the molecular orientation for this compound have not been identified.

Research into Fastness Properties

Fastness properties determine the durability of the color on a textile material when exposed to various environmental factors during its use. The primary fastness properties for disperse dyes are evaluated according to standardized testing methods, typically rated on a scale of 1 (poor) to 5 (excellent), with light fastness rated on a scale of 1 to 8. china-dyestuff.comijret.org

Light Fastness: Measures the resistance of the dye to fading upon exposure to a standard light source. china-dyestuff.com

Wash Fastness: Assesses the color's resistance to fading or bleeding during washing. china-dyestuff.compjosr.comresearchgate.net The evaluation considers both the color change of the sample and the staining of adjacent undyed fabrics. pjosr.com

Sublimation Fastness: This is particularly important for disperse dyes on polyester and evaluates the dye's tendency to vaporize from the fiber at high temperatures, which can occur during storage or ironing. fyitester.com This property is directly related to the dye's molecular weight and polarity.

Perspiration Fastness: Determines the color's resistance to the effects of human sweat, which can be acidic or alkaline. fyitester.comutstesters.com

While general fastness data is available for a wide range of disperse dyes, specific, verified ratings for this compound are not present in the consulted sources.

Innovations in Dyeing Technologies

To address environmental concerns associated with conventional water-based dyeing, several innovative technologies have been developed.

Supercritical CO2 Dyeing: This waterless dyeing technology uses carbon dioxide in its supercritical state as a solvent for disperse dyes. slideshare.net In this state, CO2 has liquid-like density and gas-like viscosity, allowing it to dissolve non-ionic disperse dyes and penetrate hydrophobic fibers like polyester efficiently. fibre2fashion.comresearchgate.net The process offers significant environmental benefits, including the elimination of wastewater, no need for drying, and the recycling of the CO2. fibre2fashion.comeco2dye.com The solubility of the dye can be controlled by adjusting pressure and temperature. fibre2fashion.com

Ultrasonic-Assisted Dyeing: This method utilizes high-frequency sound waves to enhance the dyeing process. The ultrasonic waves create cavitation bubbles in the dyebath; their collapse generates localized high temperature and pressure, which accelerates the dissolution and diffusion of the dye into the fiber. hielscher.commdpi.comekb.eg This technique can lead to increased dyeing rates, lower energy consumption by allowing for dyeing at lower temperatures, and improved dye uptake and fastness properties. hielscher.compjoes.com

Although these technologies are well-researched for the disperse dye class, specific studies detailing the application parameters or performance of this compound in either supercritical CO2 or ultrasonic-assisted dyeing systems were not found.

Theoretical and Computational Studies of C.i. Disperse Red 103

Quantum Chemical Investigations of Electronic Structure and Spectroscopic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the spectroscopic properties of dye molecules. researchgate.netacs.orgmdpi.com For disperse dyes, these calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the dye's color and photostability. The energy difference between the HOMO and LUMO levels corresponds to the electronic transition that gives rise to the dye's color.

Key Parameters from Quantum Chemical Calculations:

ParameterSignificance
HOMO EnergyRelates to the electron-donating ability of the molecule.
LUMO EnergyRelates to the electron-accepting ability of the molecule.
HOMO-LUMO GapDetermines the electronic transition energy and thus the color of the dye.
Dipole MomentInfluences the dye's solubility and interaction with substrates.
Electron AffinityPertains to the molecule's ability to accept an electron.
Ionization PotentialRelates to the energy required to remove an electron.

These parameters, once calculated for C.I. Disperse Red 103, would provide a fundamental understanding of its electronic characteristics and how they relate to its performance as a dye.

Molecular Modeling and Simulation of Dye-Substrate Interactions

Molecular modeling and simulation techniques, such as Molecular Dynamics (MD), are employed to investigate the interactions between dye molecules and substrates like polyester (B1180765) fibers at an atomic level. mdpi.com These simulations can provide insights into the adsorption and diffusion processes that are central to dyeing.

Although specific MD simulations for this compound are not documented in the available literature, studies on other disperse dyes dyeing polyester fibers offer a framework for how such investigations could be conducted. These simulations typically model a system comprising the dye molecules, a representation of the polyester substrate, and a solvent (e.g., water or supercritical carbon dioxide). researchgate.net By analyzing the trajectories of the atoms over time, researchers can understand the preferred binding sites, the orientation of the dye on the fiber surface, and the energetic favorability of the dye-substrate interaction.

A study on the dyeing of polyester with disperse dyes in a non-aqueous silicone solvent (decamethyl-cyclopentasiloxane, D5) utilized molecular dynamics simulations to analyze the effects of different substituents on the dyeing properties. researchgate.net The simulations provided insights into the solubility of the dyes and the interaction energies between the dye, solvent, and fiber. researchgate.net Similar studies for this compound would be invaluable for optimizing dyeing processes.

Prediction of Reactivity and Degradation Pathways via Computational Chemistry

Computational chemistry methods can be used to predict the reactivity of dye molecules and to elucidate their potential degradation pathways. purdue.edu This is particularly important for assessing the environmental fate of dyes and for developing methods for their removal from wastewater.

For azo dyes, a common degradation mechanism involves the cleavage of the azo bond (–N=N–). research-nexus.net Computational studies can model the reaction of the dye with reactive species, such as hydroxyl radicals (•OH), to determine the most likely sites of attack and the energy barriers for different degradation reactions. research-nexus.netresearchgate.net

A computational study on the degradation of Disperse Red 73, another azo disperse dye, used DFT to investigate the mechanistic pathway initiated by hydroxyl radicals. research-nexus.netresearchgate.net The study found that the •OH radical attack is more favorable at the azo site, leading to the cleavage of the N=N bond. research-nexus.netresearchgate.net While specific degradation studies for this compound are lacking, similar computational approaches could be applied to predict its degradation products and to understand its environmental persistence.

Typical Computational Approaches for Degradation Studies:

MethodApplication
Density Functional Theory (DFT) To calculate the energies of reactants, transition states, and products to determine reaction pathways and activation energies. acs.org
Fukui Functions To predict the most reactive sites in a molecule towards nucleophilic, electrophilic, and radical attack.
Molecular Dynamics (MD) To simulate the interaction of the dye with reactive species in a solvent environment.

Development and Validation of Predictive Models for Dyeing Parameters

Predictive models, often based on Quantitative Structure-Property Relationships (QSPR), can be developed to correlate the molecular structure of dyes with their dyeing properties. researchgate.netmdpi.com These models can be valuable tools for the rational design of new dyes with improved performance.

The development of a QSPR model involves calculating a set of molecular descriptors for a series of dyes and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that relates these descriptors to an experimental property, such as dye uptake or color fastness.

While no specific QSPR models for this compound were found, the general approach has been applied to disperse dyes. The key is to identify descriptors that capture the essential structural features influencing the dyeing process. These can include quantum chemical descriptors (like HOMO/LUMO energies), constitutional descriptors (like molecular weight), and topological descriptors (which describe the connectivity of atoms).

The validation of these predictive models is a critical step and is typically performed using an external set of dyes that were not used in the model development. A robust and validated QSPR model could be used to predict the dyeing performance of new, unsynthesized dye molecules, thereby accelerating the discovery of new high-performance dyes. The application of machine learning models, such as artificial neural networks, has also shown promise in predicting the color of dyed fabrics. mdpi.com

Environmental Regulatory Context and Sustainable Technology Development

Research on Environmental Standards and Discharge Limits for Disperse Dyes

Regulatory bodies worldwide have established standards for the discharge of textile effluents to mitigate environmental pollution. While standards specifically for C.I. Disperse Red 103 are not commonly detailed, regulations for the broader category of disperse dyes and textile wastewater provide a framework for control.

Azo disperse dyes, in particular, have been identified as having potential ecological effects when released into surface water. canada.ca In Canada, the Chemicals Management Plan (CMP) has addressed these concerns, leading to proposed release guidelines for a group of 26 azo disperse dyes. canada.cacanada.ca The goal of these guidelines is to keep concentrations at the final discharge point of textile facilities below the Predicted No Effect Concentration (PNEC) of 2.3 µg/L. canada.cacanada.ca

Different jurisdictions have established varying limits for pollutants in textile effluent. These standards typically cover parameters such as pH, Biochemical Oxygen Demand (BOD), Chemical Oxygen Demand (COD), and Total Dissolved Solids (TDS), rather than individual dye concentrations. corpseed.com For example, the Ministry of Environment, Forest and Climate Change (MoEFCC) in India has set specific discharge standards for textile units, including those involved in dyeing and printing. corpseed.com Similarly, China has its own discharge standards for water pollutants from the dyeing and finishing of textiles. mee.gov.cn

The table below summarizes some of the proposed and established limits relevant to textile dyeing effluents.

Jurisdiction/Authority Parameter/Substance Limit Applicability
Canada (Proposed Guidelines) 26 Azo Disperse Dyes< 2.3 µg/L (PNEC)Final discharge point of textile facilities
Canada (Proposed Guidelines) 26 Azo Disperse Dyes< 240,000 µg/L (240.00 ppm)Textile dyeing processes effluent
Canada (Proposed Guidelines) 26 Azo Disperse Dyes< 146,520 µg/L (146.52 ppm)Textile dye formulation effluent
India (CPCB) pH6.5 - 9.0Discharge into surface waters
India (CPCB) Total Dissolved Solids (TDS)2100 mg/LDischarge into surface waters
China (GB 4287-2012) Water PollutantsVariesDyeing and finishing of textile industry

This table presents a selection of standards for illustrative purposes. It is not an exhaustive list, and limits can vary based on the receiving environment and other factors.

Development of Eco-Friendly Manufacturing and Application Processes

In response to environmental regulations and a growing demand for sustainability, significant research has focused on developing greener alternatives to conventional dyeing processes.

Supercritical Carbon Dioxide (scCO₂) Dyeing: A prominent eco-friendly technique is the use of supercritical carbon dioxide (scCO₂) as a dyeing medium instead of water. mdpi.com This process offers numerous advantages:

Water Conservation: It completely eliminates the use of water in the dyeing process. mdpi.comresearchgate.net

Reduced Chemical Usage: It does not require auxiliary chemicals such as carriers or dispersing agents that are necessary in aqueous dyeing. mdpi.comresearchgate.net

Energy Savings: The process can lead to energy preservation. researchgate.net

Pollution Prevention: As a waterless system, it prevents water pollution from dye effluents. mdpi.com

Recyclability: The carbon dioxide can be recycled after the process, and residual dyestuff can be collected and reused. mdpi.comresearchgate.net

This technology is particularly suitable for hydrophobic fibers like polyester (B1180765), which are the primary substrate for disperse dyes. researchgate.net Research has demonstrated successful dyeing of synthetic fabrics like Nylon 6 with disperse dyes in scCO₂, achieving good fastness properties. mdpi.com

Methodologies for Life Cycle Assessment of Disperse Red 103 and its Industrial Use

Life Cycle Assessment (LCA) is a systematic methodology used to evaluate the environmental impacts of a product throughout its entire lifespan. sustainability-directory.comgnest.org For a chemical like Disperse Red 103, an LCA provides a comprehensive environmental audit, from raw material extraction to end-of-life disposal. sustainability-directory.comtextileschool.com This holistic view helps identify environmental hotspots and opportunities for improvement. textileschool.com

The life cycle of a disperse dye is typically broken down into several distinct stages for analysis:

LCA Stage Description Associated Environmental Burdens
1. Raw Material Acquisition Extraction and processing of raw materials needed for dye synthesis. For synthetic dyes, this often involves petrochemicals. sustainability-directory.comResource depletion, land use changes, energy consumption for extraction and processing. sustainability-directory.com
2. Dye Manufacturing Chemical synthesis, purification, and formulation of the final dye product. sustainability-directory.comEnergy consumption, emissions to air and water, waste generation from chemical reactions. sustainability-directory.comgnest.org
3. Transportation & Distribution Movement of the dye from the manufacturing facility to the textile mill.Fossil fuel consumption, greenhouse gas emissions.
4. Application (Dyeing) The process of applying the dye to a textile substrate, typically polyester.High water and energy consumption (in aqueous dyeing), release of unfixed dye and auxiliary chemicals into wastewater. sustainability-directory.comgnest.org
5. Use Phase The life of the dyed textile product, including washing by the consumer.Release of dye particles during laundering, energy and water use in washing machines.
6. End-of-Life Disposal of the textile product, which could involve landfill, incineration, or recycling. sustainability-directory.comtextileschool.comContribution to landfill waste, potential for soil and water contamination, emissions from incineration.

By quantifying inputs (energy, water, chemicals) and outputs (emissions, waste) at each stage, an LCA can assess various environmental impact categories, such as global warming potential, acidification, and human toxicity. gnest.orgaidic.itcetjournal.it This data-driven approach allows for the comparison of different dyes or processes, for instance, comparing the environmental footprint of conventional aqueous dyeing versus supercritical CO₂ dyeing. gnest.org Integrating circular economy principles into the LCA framework is a key focus for driving innovation toward more resource-efficient and waste-reducing dye systems. sustainability-directory.com

Q & A

What are the standard protocols for synthesizing C.I. Disperse Red 103, and how can researchers ensure reproducibility?

Category : Basic
Answer :
Synthesis protocols typically involve nitration, diazotization, and coupling reactions under controlled pH and temperature conditions. To ensure reproducibility, researchers should:

  • Document reagent purity, reaction times, and environmental controls (e.g., inert gas for oxygen-sensitive steps) .
  • Validate intermediate products using HPLC or thin-layer chromatography (TLC) .
  • Provide detailed procedural steps in supplementary materials to enable independent replication, as emphasized in non-experimental research frameworks .

How can researchers resolve contradictions in reported dye degradation pathways under varying pH conditions?

Category : Advanced
Answer :
Contradictions often arise from differences in experimental design (e.g., light exposure, oxidant concentrations). A systematic approach includes:

  • Conducting controlled comparative studies with standardized parameters (e.g., ISO 105-B02 for lightfastness testing) .
  • Using multivariate analysis to isolate pH effects from confounding variables like ionic strength or dissolved oxygen .
  • Applying spectroscopic techniques (e.g., UV-Vis kinetics, LC-MS) to track degradation intermediates and validate proposed pathways .

What analytical techniques are essential for characterizing the purity and structural integrity of this compound?

Category : Basic
Answer :
Critical techniques include:

  • High-Performance Liquid Chromatography (HPLC) with diode-array detection to quantify purity and detect isomers .
  • Mass Spectrometry (MS) and NMR spectroscopy for structural elucidation of synthetic byproducts .
  • X-ray Diffraction (XRD) for crystalline phase identification, particularly in dispersion stability studies .

What computational modeling approaches are most effective for predicting the dye’s solvatochromic behavior and aggregation tendencies?

Category : Advanced
Answer :
Advanced methods include:

  • Density Functional Theory (DFT) to simulate electronic transitions and solvation effects .
  • Molecular Dynamics (MD) simulations to model aggregation behavior in aqueous/organic solvent mixtures .
  • Validation against experimental data (e.g., UV-Vis absorbance spectra) to refine forcefield parameters .

How should researchers design experiments to assess the dye’s thermal stability in polymer matrices?

Category : Basic
Answer :
Key considerations:

  • Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under controlled heating rates .
  • Incorporate inert and oxidative atmospheres to differentiate thermal degradation mechanisms .
  • Standardize polymer-dye ratios and annealing conditions to minimize batch variability .

What methodologies address the molecular-structural factors influencing this compound’s aggregation in non-polar solvents?

Category : Advanced
Answer :
Researchers should:

  • Employ dynamic light scattering (DLS) and transmission electron microscopy (TEM) to quantify aggregate size/distribution .
  • Correlate results with computational studies (e.g., Hansen solubility parameters) to identify dominant intermolecular forces .
  • Use surface plasmon resonance (SPR) to assess solvent-dye interfacial interactions .

How can researchers validate the dye’s environmental impact using ecotoxicity assays while minimizing cross-contamination risks?

Category : Basic
Answer :
Follow OECD guidelines for ecotoxicity testing:

  • Use Daphnia magna or algae models for acute/chronic toxicity assessments .
  • Implement solid-phase extraction (SPE) to isolate dye residues from complex matrices before LC-MS analysis .
  • Include negative controls and blinded sample processing to reduce experimental bias .

What advanced spectroscopic methods elucidate the degradation mechanisms of this compound under UV irradiation?

Category : Advanced
Answer :

  • In situ Raman spectroscopy to monitor real-time bond cleavage and radical formation .
  • Electron paramagnetic resonance (EPR) to detect transient reactive oxygen species (ROS) .
  • Time-resolved fluorescence spectroscopy to track excited-state dynamics and photodegradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.